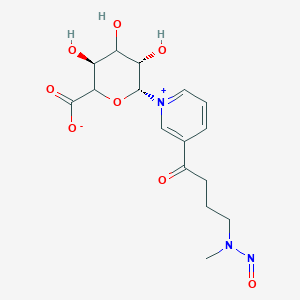

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is a nitrosamine compound derived from tobacco. It is known for its carcinogenic properties and is a metabolite of nicotine. This compound has been extensively studied due to its potential health risks and its presence in tobacco products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide typically involves the nitrosation of nicotine derivatives. The reaction conditions often require acidic environments and nitrosating agents such as sodium nitrite. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive and potentially more toxic metabolites.

Reduction: This reaction can convert the nitroso group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of more reactive nitroso compounds, while reduction can produce amine derivatives. Substitution reactions can yield a variety of different compounds depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

NNK has been extensively studied for its role as a carcinogen. Research indicates that it requires metabolic activation by cytochrome P450 enzymes (CYP2A6 and CYP2B6) to exert its carcinogenic effects . Studies have demonstrated that both NNK and its metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are significant contributors to lung tumorigenesis in animal models . The glucuronidation of NNAL results in the formation of NNAL-N-glucuronide and NNAL-O-glucuronide, which are important metabolites that may influence the overall toxicity and carcinogenic potential of NNK .

Biomarker Development

NNK and its glucuronides serve as biomarkers for tobacco exposure. Urinary levels of NNAL, a metabolite of NNK, have been shown to correlate with tobacco use and exposure to secondhand smoke. This makes NNAL a valuable biomarker for assessing individual exposure to tobacco-specific carcinogens . The development of sensitive analytical methods for detecting these metabolites in biological samples has been pivotal in epidemiological studies investigating the links between tobacco use and cancer risk.

Mechanistic Studies

Research has focused on understanding the mechanisms by which NNK induces DNA damage and promotes tumorigenesis. For instance, studies have identified specific DNA adducts formed by the interaction of NNK metabolites with DNA, leading to mutations that can initiate cancer . Understanding these mechanisms is critical for developing preventive strategies and therapeutic interventions against tobacco-related cancers.

Pharmacological Interventions

Investigations into potential chemopreventive agents against NNK-induced carcinogenesis have been conducted. For example, compounds derived from natural sources, such as 6-methylthiohexyl isothiocyanate from wasabi, have shown promise in inhibiting NNK-induced lung tumorigenesis in animal models . These studies highlight the potential for dietary components to mitigate the effects of tobacco carcinogens.

Table 1: Summary of Key Metabolites of NNK

| Metabolite | Chemical Structure | Carcinogenic Potential | References |

|---|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | -1-(3-pyridyl)-1-butanol (NNAL) | -1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide are primarily due to its ability to form DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, leading to cancer development. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, contributing to its carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-nitroso-N-methyl-4-aminobutyric acid: Another nitrosamine with similar carcinogenic properties.

4-(Methylnitrosamino)-4-(3-pyridyl)butanal: A related compound with similar structure and reactivity.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is unique due to its specific metabolic pathway and its ability to form DNA adducts. Its presence in tobacco products and its potent carcinogenic effects make it a significant compound for research and public health .

Biologische Aktivität

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine recognized for its significant carcinogenic properties. Its biological activity primarily involves metabolic activation leading to the formation of DNA adducts, which are critical in the initiation of cancer. This article delves into the biological activity of NNK, particularly focusing on its glucuronide derivative, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide.

Metabolic Pathways

NNK undergoes extensive metabolic activation in vivo, primarily through cytochrome P450 enzymes, resulting in various metabolites, including NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). The glucuronidation of NNK and its metabolites plays a crucial role in their excretion and potential toxicity.

- Key Metabolites :

- NNAL

- 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)

Studies have shown that over 99% of administered NNK is metabolized within 48 hours, with the major metabolites being keto acid and hydroxy acid derivatives .

DNA Adduct Formation

The formation of DNA adducts is a critical mechanism through which NNK exerts its carcinogenic effects. The main types of adducts formed include:

- POB-DNA Adducts : Result from the reaction of activated NNK with DNA, leading to mutations.

- O6-Methylguanine : A significant adduct associated with mutagenesis.

Research indicates that both NNK and its metabolites can induce a high incidence of tumors in animal models, particularly in the lungs and pancreas. In male F-344 rats treated with NNK, significant levels of POB-DNA adducts were detected over time, correlating with tumor development .

Oncogenic Effects

NNK has been shown to promote tumorigenesis through various pathways:

- Activation of NF-κB : NNK enhances NF-κB signaling, which is associated with inflammation and cancer progression .

- Beta-Adrenoceptor Agonism : Recent studies suggest that NNK acts as an agonist for beta-adrenoceptors, contributing to esophageal squamous cell carcinoma growth .

Case Studies

- Lung Tumorigenesis in Rats : A study demonstrated that chronic exposure to NNK leads to a high incidence of lung tumors in F-344 rats, with evidence of metastasis to the pancreas .

- Esophageal Squamous Cell Carcinoma : In vitro studies indicated that NNK promotes cell proliferation in esophageal cancer cells via beta-adrenoceptor pathways .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| NNK | DNA adduct formation; NF-κB activation | Induces lung tumors; high levels of POB-DNA adducts detected |

| NNAL | Metabolite of NNK; glucuronidation | Significant urinary excretion observed; contributes to carcinogenicity |

Eigenschaften

IUPAC Name |

(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZWZVHMLRFHQX-PLWLXLEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.